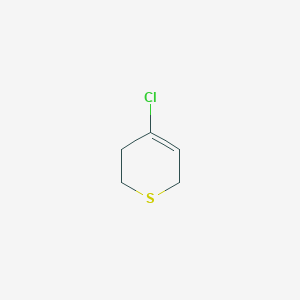

4-Chloro-3,6-dihydro-2H-thiopyran

Description

Its structure combines the electronic effects of the sulfur atom and the chloro group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

4-chloro-3,6-dihydro-2H-thiopyran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClS/c6-5-1-3-7-4-2-5/h1H,2-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHITXHIWXMZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bismuth Chloride (BiCl₃)-Mediated Cyclization

A widely adopted method involves the reaction of aldehydes or ketones with homopropargylic alcohols in the presence of BiCl₃. This Lewis acid facilitates the formation of a carbocation intermediate, which undergoes cyclization to yield 4-chloro-5,6-dihydro-2H-thiopyran derivatives. For example:

-

Reaction Conditions : BiCl₃ (10 mol%), dichloromethane (DCM), 0°C to room temperature, 2–4 hours.

-

Mechanism :

Table 1: Substrate Scope for BiCl₃-Mediated Reactions

| Aldehyde/Ketone | Homopropargylic Alcohol | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 3-Butyn-1-ol | 4-Cl-3,6-dihydro-2H-thiopyran | 78 |

| Acetophenone | 3-Pentyn-1-ol | 4-Cl-5-methyl derivative | 65 |

Chloroaluminate Ionic Liquid Catalysis

Lewis acidic ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl·AlCl₃), offer a green alternative. These solvents act as both catalysts and reaction media, enabling efficient cyclization under mild conditions.

-

Advantages : Recyclability, reduced by-product formation, and high atom economy.

-

Typical Protocol :

Diels-Alder Reaction with Chlorinated Dienophiles

SnCl₄-Catalyzed [4+2] Cycloaddition

The Diels-Alder reaction between 1,3-dienes and chlorinated dienophiles (e.g., chloroacetaldehyde) produces 4-chloro-3,6-dihydro-2H-thiopyran derivatives.

-

Key Steps :

-

Activation of the dienophile by SnCl₄.

-

Stereoselective formation of the thiopyran ring.

-

-

Conditions : SnCl₄ (5 mol%), toluene, −20°C to 0°C, 6–12 hours.

Ring-Opening and Functionalization of Tetrahydrothiopyran Derivatives

Chlorination of 3,6-Dihydro-2H-thiopyran

Direct chlorination of 3,6-dihydro-2H-thiopyran using sulfuryl chloride (SO₂Cl₂) or Cl₂ gas introduces the 4-chloro substituent.

-

Optimized Protocol :

-

Challenges : Over-chlorination and ring-opening by-products require careful stoichiometric control.

Titanium Tetrachloride (TiCl₄)-Mediated Acetal Cyclization

Cyclization of Propargyl Acetals

Propargyl acetals derived from thiopyran precursors undergo TiCl₄-catalyzed cyclization to form 4-chloro derivatives.

-

Procedure :

-

Mechanism : Lewis acid-mediated activation followed by intramolecular nucleophilic attack.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Catalyst | Temperature (°C) | Yield (%) | By-Products | Scalability |

|---|---|---|---|---|---|

| BiCl₃ Cyclization | BiCl₃ | 0–25 | 60–85 | Moderate | High |

| Ionic Liquid | [bmim]Cl·AlCl₃ | 25 | 70–92 | Low | Moderate |

| Diels-Alder | SnCl₄ | −20–0 | 55–75 | High | Low |

| Direct Chlorination | SO₂Cl₂ | 0 | 80–88 | Low | High |

| TiCl₄ Cyclization | TiCl₄ | −78 | 60–70 | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:

Oxidation: Treatment with oxidizing agents like m-chloroperbenzoic acid leads to the oxidation of the C=C bond and the sulfur atom in the six-membered ring.

Substitution: Bromination reactions can lead to the formation of bromo-substituted derivatives, depending on the reaction conditions and the structure of the starting heterocycles.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) at room temperature.

Bromination: Bromine (Br2) in solvents like dichloromethane (CH2Cl2) or acetic acid (AcOH) at varying temperatures.

Major Products Formed

Oxidation: Oxidized thiopyran derivatives with modified C=C bonds and sulfur atoms.

Bromination: Bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans.

Scientific Research Applications

4-Chloro-3,6-dihydro-2H-thiopyran has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Chloro-3,6-dihydro-2H-thiopyran involves its interaction with various molecular targets and pathways. For instance, its cytotoxic effects on certain cancer cell lines suggest that it may interfere with cellular processes such as DNA replication and repair . The exact molecular targets and pathways are still under investigation, but its unique structure allows it to interact with multiple biological targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structurally related compounds, identified through similarity metrics (), include:

| Compound Name | Substituents/Oxidation State | Similarity Score | Key Features |

|---|---|---|---|

| Tetrahydro-2H-thiopyran-4-amine | -NH₂ at C4; fully saturated ring | 0.95 | High structural similarity, amine group |

| 4-Tetrahydrothiopyranone 1,1-dioxide | Ketone at C4; sulfone oxidation | 0.68 | Oxidized sulfur, ketone functionality |

| Dihydro-2H-thiopyran-3(4H)-one | Ketone at C3; dihydro structure | 0.80 | Ketone group, ring unsaturation |

| 4-Nitro-3-(4-methylphenyl)-3,6-dihydro-2H-thiopyran S,S-dioxide | Nitro, methylphenyl, sulfone groups | N/A | Complex substituents, sulfone oxidation |

Notes:

- The chloro substituent in 4-Chloro-3,6-dihydro-2H-thiopyran distinguishes it from amine or ketone derivatives, altering electronic distribution and reactivity .

- Sulfone-containing analogs (e.g., 4-Tetrahydrothiopyranone 1,1-dioxide) exhibit higher polarity and metabolic stability compared to the parent sulfide structure .

Cardiovascular and MDR Reverting Activity

- 4-Nitro-3-(4-methylphenyl)-3,6-dihydro-2H-thiopyran S,S-dioxide (Compound 5): No observed cardiovascular or multidrug resistance (MDR) reverting activity in ex vivo and tumor cell line studies . Contrasts with active analogs like 3-aryl-4-nitrobenzothiochromans S,S-dioxide (Compounds 6, 7), suggesting nitro group positioning and aryl substitution critically influence bioactivity .

Physicochemical Properties

Limited direct data exist for this compound, but comparisons can be inferred:

- Boiling/Melting Points: Sulfone derivatives generally exhibit higher melting points due to increased polarity (e.g., 4-Tetrahydrothiopyranone 1,1-dioxide) . Chloro substituents may lower solubility in polar solvents compared to amine or carboxylic acid analogs .

- Thermodynamic Data :

- Enthalpy of vaporization (ΔvapH°) for dihydro-2H-thiopyran-3(4H)-one is documented, highlighting the stability conferred by ketone groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.